molecular formula C20H25N3O5S2 B2755351 N'-(3-phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872986-75-9

N'-(3-phenylpropyl)-N-{[3-(thiophene-2-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2755351
CAS No.: 872986-75-9
M. Wt: 451.56
InChI Key: HIPAYUWRVCSMID-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Oxalamide is a type of amide that is derived from oxalic acid. The compound you mentioned seems to be a complex derivative of these two components.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene derivatives are known to undergo a variety of reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .

Scientific Research Applications

Synthetic Methodologies and Catalysis

A Novel Acid-Catalyzed Rearrangement for Synthesis of Oxalamides : Research demonstrates a novel synthetic route for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via acid-catalyzed rearrangement, providing a method potentially applicable to similar compounds (Mamedov et al., 2016). This suggests that related oxalamide compounds, possibly including the one of interest, could be synthesized through similar rearrangement processes, expanding the toolkit for accessing such molecules.

Copper-Catalyzed Coupling Reactions : The efficiency of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as a catalyst for Goldberg amidation highlights the role of similar oxalamide structures in facilitating reactions between (hetero)aryl chlorides and amides (De, Yin, & Ma, 2017). This underscores the potential catalytic applications of the compound , particularly in the context of coupling reactions.

Medicinal Chemistry and Drug Design

Synthesis and Evaluation of Anti-inflammatory and Anticancer Agents : Derivatives of related structures have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, demonstrating the therapeutic potential of such compounds (Küçükgüzel et al., 2013). This suggests that N1-(3-phenylpropyl)-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide could also have potential applications in developing new therapeutic agents.

Pharmacological Applications

Orexin Receptor Antagonists for Compulsive Behavior : Studies on selective orexin receptor antagonists reveal their role in modulating feeding, arousal, stress, and drug abuse behaviors, potentially implicating similar compounds in the treatment of binge eating and other disorders with a compulsive component (Piccoli et al., 2012). This provides an avenue for research into the neurological effects of related compounds, including the one of interest, especially in the context of neuropsychiatric disorders.

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, many thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Future Directions

Thiophene and its derivatives have attracted great interest in both industry and academia due to their wide range of applications in medicinal chemistry and material science . Therefore, the synthesis and investigation of new thiophene derivatives, such as the compound you mentioned, could be a promising area of future research.

Properties

IUPAC Name

N-(3-phenylpropyl)-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c24-19(21-11-4-9-16-7-2-1-3-8-16)20(25)22-15-17-23(12-6-13-28-17)30(26,27)18-10-5-14-29-18/h1-3,5,7-8,10,14,17H,4,6,9,11-13,15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPAYUWRVCSMID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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